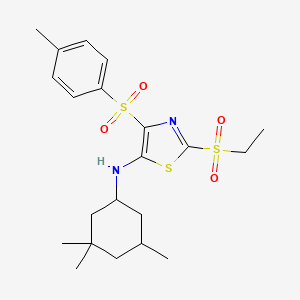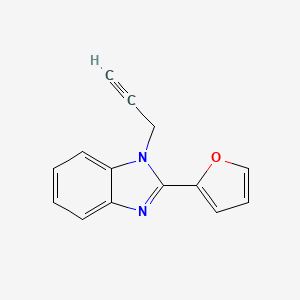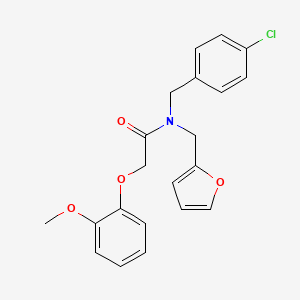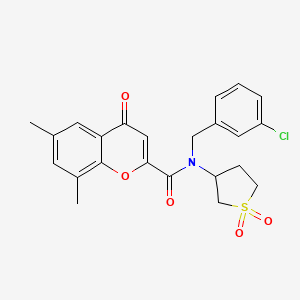
2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of sulfonyl groups attached to both ethane and methylbenzene moieties, as well as a trimethylcyclohexyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Sulfonyl Groups: The ethane and methylbenzene sulfonyl groups can be introduced through sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Trimethylcyclohexyl Group: This step involves the nucleophilic substitution reaction where the trimethylcyclohexylamine is reacted with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl groups, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE: Lacks the trimethylcyclohexyl group, which may affect its chemical properties and biological activity.
4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE: Lacks the ethane sulfonyl group, potentially altering its reactivity and applications.
Uniqueness
The presence of both ethane and methylbenzene sulfonyl groups, along with the trimethylcyclohexyl group, makes 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE unique
Properties
Molecular Formula |
C21H30N2O4S3 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C21H30N2O4S3/c1-6-29(24,25)20-23-19(30(26,27)17-9-7-14(2)8-10-17)18(28-20)22-16-11-15(3)12-21(4,5)13-16/h7-10,15-16,22H,6,11-13H2,1-5H3 |
InChI Key |
FERYCPBDYXBOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NC2CC(CC(C2)(C)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11409375.png)
![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11409390.png)
![5-butyl-4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409409.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide](/img/structure/B11409431.png)

![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11409441.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409442.png)

![N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11409449.png)
![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11409466.png)

![5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11409473.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11409477.png)

